Microcystin-LA

Descripción

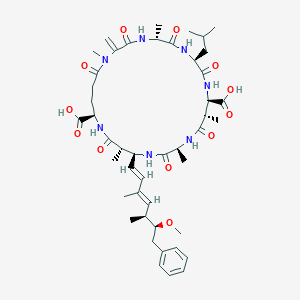

Structure

2D Structure

Propiedades

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAQQISRBBDJIM-DRSCAGMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96180-79-9 | |

| Record name | Microcystin LA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096180799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGINOSIN LA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7C54U3SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Environmental Production Dynamics of Microcystin La

Taxonomic Characterization of Microcystin-LA-Producing Cyanobacteria

This compound is produced by various species of freshwater cyanobacteria. While many cyanobacterial genera are known to produce microcystins, specific species have been identified as producers of the this compound variant. nih.gov The most prominent among these are species within the genera Microcystis, Planktothrix, and Anabaena (now classified as Dolichospermum). nih.govwikipedia.orgwikipedia.org

Research has specifically associated the relative biomass of Microcystis wesenbergii with the presence of this compound in some aquatic systems. researchgate.net While Microcystis aeruginosa is a well-known producer of various microcystins, including the common MC-LR variant, certain strains are also capable of synthesizing this compound. asm.orgfrontiersin.org Additionally, some species of the filamentous cyanobacterium Planktothrix and the nitrogen-fixing Anabaena have been found to produce a range of microcystin (B8822318) congeners, which can include this compound. nih.govasm.orgasm.org The table below summarizes the key cyanobacterial genera known to include this compound producing species.

| Cyanobacterial Genus | Key Species Associated with Microcystin Production | Notes on this compound |

| Microcystis | M. aeruginosa, M. wesenbergii | M. wesenbergii has been specifically linked to MC-LA production. researchgate.net |

| Planktothrix | P. agardhii, P. rubescens | Known to produce a variety of microcystin isoforms. nih.govwikipedia.org |

| Anabaena (Dolichospermum) | A. flos-aquae | Capable of producing several microcystin variants. wikipedia.orgasm.orgscispace.com |

Genomic Insights into Toxin Synthesis Pathways (e.g., mcy gene clusters)

The biosynthesis of this compound is a complex enzymatic process orchestrated by a large multienzyme complex encoded by the microcystin synthetase (mcy) gene cluster. nih.govnih.gov This gene cluster, which spans approximately 55 kilobases, contains a series of genes (mcyA through mcyJ) that code for non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes. nih.govnih.govnih.gov

The synthesis pathway begins with the production of the unique C20 amino acid, Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), a process initiated by enzymes encoded by the mcyD gene. nih.gov The core structure of the microcystin molecule is then assembled through the sequential addition of amino acids by the NRPS modules.

The specific variant of microcystin produced, such as this compound, is determined by the genetic substructure within the mcy gene cluster, particularly in the mcyA, mcyB, and mcyC genes. nih.gov These genes contain specific modules that recognize and incorporate the two variable L-amino acids at positions X and Z of the microcystin structure. In the case of this compound, the adenylation domain within the mcyB1 module is responsible for selecting and activating Leucine (L), while the corresponding domain in the mcyC module incorporates Alanine (A). researchgate.net Rearrangements and point mutations in these highly dynamic regions of the gene cluster are responsible for the production of different microcystin congeners. nih.gov

The table below outlines the functions of the key genes within the mcy cluster involved in this compound synthesis.

| Gene | Encoded Enzyme/Function | Role in this compound Synthesis |

| mcyA | Non-ribosomal Peptide Synthetase (NRPS) | Incorporates D-Alanine and the fifth amino acid. uibk.ac.at |

| mcyB | Non-ribosomal Peptide Synthetase (NRPS) | The mcyB1 module's adenylation domain selects and activates Leucine (L) for the 'X' position. nih.govresearchgate.net |

| mcyC | Non-ribosomal Peptide Synthetase (NRPS) | The adenylation domain selects and activates Alanine (A) for the 'Z' position. researchgate.net |

| mcyD | Polyketide Synthase (PKS) | Initiates the synthesis of the unique Adda amino acid. nih.gov |

| mcyE | Hybrid NRPS/PKS | Continues the assembly of the peptide chain. |

| mcyG | Hybrid NRPS/PKS | Involved in the final steps of peptide assembly. |

| mcyH | ABC Transporter | Putatively involved in the transport of the toxin out of the cell. |

| mcyJ | O-methyltransferase | Modifies the Adda moiety. nih.gov |

Environmental Regulators of this compound Biosynthesis

The production of this compound by cyanobacteria is not constant but is influenced by a variety of environmental factors that affect both the growth of the cyanobacteria and the expression of the mcy genes.

Nutrient Dynamics (e.g., Nitrogen, Phosphorus)

Nutrient availability, particularly the concentrations and ratios of nitrogen (N) and phosphorus (P), is a primary driver of cyanobacterial blooms and microcystin production. researchgate.net Generally, eutrophic or hypereutrophic conditions, characterized by high nutrient levels, are conducive to the formation of these blooms. cdnsciencepub.com

Research indicates that the production of nitrogen-rich microcystins is often elevated under conditions of high nitrogen availability. nih.govfrontiersin.org Specifically, a high N:P ratio can stimulate the synthesis of microcystins. nih.govcdnsciencepub.com For instance, studies have shown that high nitrogen concentrations coupled with phosphorus limitation can lead to increased microcystin production in Microcystis aeruginosa. frontiersin.org Furthermore, one study observed that a harmful algal bloom community amended with micronutrients resulted in a greater concentration of this compound. nih.gov

Light and Temperature Influences on Toxin Production

Light intensity and water temperature are critical physical factors that regulate cyanobacterial metabolism and, consequently, this compound production. Cyanobacterial blooms typically thrive in water temperatures between 15°C and 30°C. nih.gov However, the optimal temperature for growth may not always coincide with the optimal temperature for toxin production. koreascience.kr Some studies on Microcystis aeruginosa have found that while growth rates were highest at 30°C, the maximum production of microcystins occurred at a lower temperature of 20°C. koreascience.kr Additionally, temperature can influence the ratio of different microcystin congeners produced by a single strain. nih.gov

Light is essential for photosynthesis and the growth of cyanobacteria. The production of microcystins has been shown to be light-dependent, with higher irradiances generally leading to increased toxin synthesis up to a certain point, beyond which photoinhibition may occur. nih.govfigshare.com Similar to temperature, light intensity can also affect the composition of microcystin variants produced by a cyanobacterial population. nih.gov For example, research on Planktothrix agardhii demonstrated that an increase in light intensity led to a shift towards a more toxic microcystin variant. nih.gov

Hydrodynamic Conditions and Spatial Distribution Patterns

The physical dynamics of the water body, including stratification and mixing, play a significant role in the spatial distribution of this compound-producing cyanobacteria. nih.govresearchgate.net During periods of thermal stratification in lakes and reservoirs, cyanobacteria can regulate their buoyancy to position themselves in the epilimnion, the upper layer of water, where light and temperature conditions are optimal for growth. nih.gov This can lead to the formation of surface scums with high concentrations of cells and, consequently, high localized concentrations of microcystins.

Wind-induced mixing events can disrupt this stratification, leading to the redistribution of cyanobacteria and their associated toxins throughout the water column. nih.govresearchgate.net A strong mixing event can disperse a surface bloom, leading to increased concentrations of this compound in deeper water layers. nih.gov This has important implications for water management, as it can bring toxins to the depths of water intake pipes (B44673) for drinking water treatment facilities. nih.govresearchgate.net Low flow rates in aquatic systems can also promote the growth of cyanobacteria like Microcystis aeruginosa, while high flow rates may inhibit their growth.

Advanced Mechanistic Toxicology of Microcystin La

Molecular Interactions with Cellular Phosphatases (PP1 and PP2A)

Microcystin-LA is a potent inhibitor of the catalytic subunits of serine/threonine protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov These enzymes are crucial regulators of numerous cellular processes, and their inhibition is a primary mechanism of microcystin (B8822318) toxicity. nih.govresearchgate.net The interaction is highly specific and potent, with little to no effect on other phosphatases like PP2B, or various protein kinases. nih.gov

Enzyme Inhibition Kinetics and Structural Basis of Interaction

The inhibition of PP1 and PP2A by microcystins occurs through a multi-step process that culminates in a stable, covalent bond. nih.gov While the most studied variant is Microcystin-LR, the mechanism is shared among toxic congeners like this compound. The inhibition process involves an initial rapid, reversible binding, followed by a slower, irreversible covalent linkage between the toxin and the phosphatase. nih.gov

Inhibition constants (Ki) for microcystins are typically in the sub-nanomolar range, highlighting their extreme potency. For the closely related Microcystin-LR, Ki values for both PP1 and PP2A are below 0.1 nM. nih.gov Different microcystin variants exhibit varied inhibition effects on PP2A, with one study reporting an inhibition sequence of MCLR > MCLW > MCLA > MCLF > MCLY. nih.gov

| Compound | Target Enzyme | Inhibition Potency (Ki) | Key Structural Feature for Binding |

|---|---|---|---|

| Microcystin-LR | PP1, PP2A | < 0.1 nM | Adda residue, Mdha residue for covalent bond |

| This compound | PP1, PP2A | Potent inhibitor, slightly less than MC-LR | Adda residue, Mdha residue for covalent bond |

| Okadaic Acid | PP1, PP2A | Potent inhibitor | Binds to active site, prevents MC binding |

Disruption of Protein Phosphorylation Homeostasis

The reversible phosphorylation of proteins, controlled by the balanced actions of protein kinases and protein phosphatases, is a fundamental mechanism for regulating nearly all cellular activities. nih.gov By potently and irreversibly inhibiting PP1 and PP2A, this compound disrupts this delicate balance, leading to a state of widespread protein hyperphosphorylation. nih.govnih.gov

This uncontrolled increase in the phosphorylation status of numerous substrate proteins alters their function, localization, and stability. nih.gov The functional consequences are vast and severe, impacting critical cellular pathways including cytoskeleton assembly, cell signaling, and apoptosis. nih.gov For example, studies on fish exposed to microcystins have shown significant changes in the phosphorylation status of proteins like phenylalanine hydroxylase and keratin (B1170402) 18, consistent with the inhibition of PP2A activity. nih.gov This disruption of the phosphoproteome is the direct molecular link between enzyme inhibition and the downstream cellular damage observed in microcystin toxicity. nih.gov

Cellular Responses and Cytotoxicity Mechanisms

The hyperphosphorylation state induced by this compound triggers a cascade of detrimental cellular responses, leading to cytotoxicity and cell death. researchgate.net These responses include the generation of damaging reactive molecules, the activation of programmed cell death pathways, and the catastrophic failure of cellular structural integrity. researchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Exposure to microcystins is widely reported to induce oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a depletion of cellular antioxidant defenses. researchgate.netresearchgate.netresearchgate.net While phosphatase inhibition is the primary toxic mechanism, oxidative stress is considered a major contributing pathway to cytotoxicity. researchgate.netresearchgate.net

Several mechanisms for ROS generation have been proposed. Microcystin exposure can lead to mitochondrial damage and dysfunction, a major source of intracellular ROS. nih.govresearchgate.net Additionally, some studies suggest that the metabolic activation of microcystins by cytochrome P450 enzymes, specifically the CYP2E1 isoform, can lead to ROS production. researchgate.netnih.gov The resulting ROS, such as superoxide (B77818) anions and hydroxyl radicals, can damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, further contributing to cellular injury. researchgate.netnih.gov

| Finding | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Increased ROS Production | Confirmed by confocal microscopy | Involvement of cytochrome P450 (CYP2E1) | researchgate.netnih.gov |

| Lipid Peroxidation | Increased levels of lipid peroxides | ROS-mediated damage to cell membranes | researchgate.net |

| Mitochondrial Damage | Alteration of mitochondrial ATPase activities | Direct or indirect effect of the toxin leading to ROS | researchgate.net |

| DNA Damage | Increased DNA strand breaks and 8-hydroxydeoxiguanosine formation | Direct damage by ROS | researchgate.net |

Apoptosis and Necrotic Cell Death Pathways

This compound induces cell death through both programmed (apoptosis) and unregulated (necrosis) pathways. researchgate.net The choice between these pathways can depend on the severity and duration of the toxic insult.

Apoptosis is a controlled form of cell death characterized by distinct morphological features such as cell shrinkage, chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis), and the formation of apoptotic bodies. bmbreports.org Microcystin-induced apoptosis is triggered by multiple upstream events, including the hyperphosphorylation of key regulatory proteins like Bcl-2, the induction of severe oxidative stress, and mitochondrial dysfunction. nih.govresearchgate.net These stressors can activate intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic signaling cascades. nih.govbmbreports.org

Necrosis, in contrast, is a passive and uncontrolled form of cell death resulting from acute cellular injury. bmbreports.org It is characterized by cell swelling (oncosis), disruption of the plasma membrane, and the release of intracellular contents, which can provoke an inflammatory response. bmbreports.orgresearchgate.net In cases of severe microcystin poisoning, the rapid and overwhelming cellular damage, particularly the loss of cytoskeletal integrity and membrane function, can lead directly to necrotic cell death. nih.gov Often, cells that initially undergo apoptosis may proceed to a stage of secondary necrosis if they are not cleared by phagocytes. researchgate.net

Cytoskeletal Disruption and Morphological Alterations

One of the most dramatic and earliest recognized cellular effects of microcystin poisoning is the profound disruption of the cytoskeleton. nih.govnih.gov The cytoskeleton, composed of microfilaments (actin), intermediate filaments (e.g., keratins), and microtubules, is essential for maintaining cell shape, motility, and internal organization. mdpi.com The assembly and disassembly of these filaments are tightly regulated by phosphorylation.

The inhibition of PP1 and PP2A by this compound leads to the hyperphosphorylation of numerous cytoskeletal and associated proteins. nih.gov This disrupts the normal dynamics of filament polymerization and depolymerization, causing the cytoskeletal network to collapse and reorganize. nih.govmdpi.com This collapse results in striking morphological alterations, including the rounding of cells, loss of cell-to-cell adhesion, and the formation of plasma membrane "blebs". nih.govnih.gov These changes compromise the structural and functional integrity of tissues, particularly the liver, where the toxin accumulates. nih.gov

Impacts on Genetic Material and Mutagenic Potential

This compound (MC-LA) has been shown to exert significant genotoxic effects, indicating its potential to damage genetic material. The mechanisms underlying this genotoxicity are multifaceted and involve both direct and indirect actions on DNA.

One of the primary indirect mechanisms of MC-LA-induced DNA damage is the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govrsdjournal.org This oxidative stress can cause modifications to DNA bases, single- and double-strand breaks, and the formation of DNA adducts. nih.gov Studies have demonstrated that MC-LA can lead to an increase in the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a biomarker of oxidative DNA damage, in exposed cells.

Furthermore, MC-LA's inhibition of protein phosphatases 1 and 2A (PP1 and PP2A) contributes to its genotoxic potential. nih.govrsdjournal.orgmdpi.com This inhibition leads to the hyperphosphorylation of proteins involved in DNA repair and cell cycle regulation, potentially compromising the integrity of the genome. For instance, the tumor suppressor protein p53, which plays a crucial role in DNA repair and apoptosis, is a substrate for PP2A. nih.govmdpi.com Inhibition of PP2A by microcystins can lead to the hyperphosphorylation and altered function of p53, impairing the cell's ability to respond to DNA damage. mdpi.com

Research has also pointed towards the clastogenic potential of microcystins, meaning they can cause structural changes to chromosomes. This can manifest as chromosome breaks, deletions, and rearrangements. While some studies have reported the induction of micronuclei, a marker of chromosomal damage, others have yielded conflicting results, suggesting that the mutagenic potential of microcystins may be dependent on the specific experimental conditions and model systems used.

| Genotoxic Effect | Mechanism | Key Research Findings |

|---|---|---|

| Oxidative DNA Damage | Generation of Reactive Oxygen Species (ROS) | Increased formation of 8-oxodG, a marker of oxidative DNA damage. |

| DNA Strand Breaks | ROS-mediated damage and potentially impaired DNA repair. | Induction of both single and double-strand DNA breaks in various cell types. |

| Chromosomal Damage | Clastogenic activity. | Evidence of micronuclei formation and chromosomal aberrations in some studies. |

| Impaired DNA Repair | Inhibition of Protein Phosphatases (PP1 and PP2A). | Hyperphosphorylation of proteins involved in DNA repair pathways, such as p53. |

Cellular Uptake Mechanisms of this compound

The entry of this compound into cells is a critical step for its toxicity, as it does not readily diffuse across the cell membrane due to its hydrophilic nature and relatively large molecular size. nih.govmdpi.com Cellular uptake is primarily facilitated by active transport systems.

The primary route for this compound uptake into hepatocytes, the main target cells, is through specific members of the organic anion transporting polypeptide (OATP) family of transporters. mdpi.commdpi.com In humans, OATP1B1 and OATP1B3, which are predominantly expressed on the basolateral membrane of hepatocytes, have been identified as key transporters for microcystins. nih.gov The structural similarity of microcystins to bile acids allows them to be recognized and transported by these carriers. This specific transport mechanism explains the high degree of hepatotoxicity observed with this compound, as it leads to the accumulation of the toxin within liver cells to concentrations much higher than in the surrounding blood. onlinescientificresearch.com OATPs are also expressed in other tissues, such as the kidney, which contributes to the nephrotoxicity of the compound. mdpi.commdpi.com

Inside the cell, this compound can undergo conjugation with endogenous molecules, most notably glutathione (B108866) (GSH), a process catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation is generally considered a detoxification pathway, as the resulting this compound-GSH conjugate is more water-soluble and can be more readily excreted from the cell. nih.gov However, the formation of this conjugate can also influence its cellular transport and distribution.

The this compound-GSH conjugate can be further metabolized to a cysteine conjugate. nih.gov These conjugates can then be recognized and transported by other cellular transporters, such as multidrug resistance-associated proteins (MRPs), which are involved in the efflux of xenobiotics and their metabolites from the cell. This process facilitates the elimination of the toxin from the body, primarily through bile and urine.

Systemic Organ-Specific Toxicopathology

While the liver is the primary target organ for this compound, other organs, particularly the kidneys, can also be significantly affected.

The hepatotoxicity of this compound is initiated by its uptake into hepatocytes via OATPs. nih.gov Once inside the liver cells, its primary molecular mechanism of action is the potent and specific inhibition of the catalytic subunits of protein phosphatase 1 (PP1) and 2A (PP2A). nih.govrsdjournal.orgmdpi.com This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, which disrupts critical cellular processes.

The most prominent consequence of PP1 and PP2A inhibition is the disorganization of the cytoskeleton. nih.gov Hyperphosphorylation of cytoskeletal proteins, such as cytokeratins 8 and 18, leads to the collapse of the intermediate filament network and loss of cell architecture. nih.gov This results in the rounding of hepatocytes, loss of cell-to-cell adhesion, and disruption of the sinusoidal structure of the liver. ca.gov

Histopathological examination of livers exposed to this compound reveals a characteristic pattern of injury. The initial changes include centrilobular necrosis, where the hepatocytes surrounding the central vein undergo cell death. connectjournals.com This is often accompanied by extensive intrahepatic hemorrhage as the disrupted sinusoidal endothelium allows blood to fill the space previously occupied by hepatocytes. who.int Other observed changes include apoptosis (programmed cell death), inflammation with infiltration of immune cells, and steatosis (fatty change). nih.gov Chronic exposure to low levels of this compound has been associated with the development of liver fibrosis and has been implicated as a potential tumor promoter. nih.gov

| Histopathological Change | Description | Underlying Mechanism |

|---|---|---|

| Centrilobular Necrosis | Death of hepatocytes around the central vein. | Disruption of cytoskeleton and cell adhesion, leading to cell death. |

| Intrahepatic Hemorrhage | Bleeding within the liver tissue. | Loss of sinusoidal integrity due to hepatocyte rounding and detachment. |

| Apoptosis | Programmed cell death of hepatocytes. | Activation of apoptotic pathways due to cellular stress and PP inhibition. |

| Inflammation | Infiltration of immune cells (e.g., lymphocytes, macrophages). | Cellular damage and release of pro-inflammatory signals. |

| Steatosis | Accumulation of fat droplets within hepatocytes. | Disruption of lipid metabolism. |

| Fibrosis | Excessive deposition of extracellular matrix proteins. | Chronic injury and repair processes. |

The kidneys are a secondary target for this compound toxicity. nih.gov Similar to the liver, the uptake of this compound into renal cells is mediated by OATPs expressed in the kidney tubules. mdpi.commdpi.com The mechanisms of toxicity in the kidney also involve the inhibition of protein phosphatases and the induction of oxidative stress. nih.govresearchgate.net

| Histopathological Change | Description |

|---|---|

| Tubular Necrosis | Death of epithelial cells lining the renal tubules. |

| Glomerular Damage | Atrophy of glomeruli and alterations in the Bowman's capsule. |

| Interstitial Inflammation | Infiltration of inflammatory cells in the tissue between the tubules. |

| Renal Fibrosis | Scarring of the kidney tissue due to excessive collagen deposition. |

Environmental Transformation, Transport, and Persistence of Microcystin La

In Situ Degradation Kinetics and Environmental Half-Lives

The persistence of Microcystin-LA in natural aquatic environments is finite, with its concentration declining over time due to various degradation processes. The rate of this decline is often expressed as a half-life, which is the time it takes for 50% of the initial concentration to be removed.

Research conducted in a shallow, closed-basin lake in Ontario, Canada, provided specific insights into the degradation kinetics of MC-LA following a Microcystis bloom. The study found that in situ (in the natural environment) half-lives for total MC-LA ranged from 1.5 to 8.5 days. tandfonline.com These field-observed half-lives were notably shorter than those determined in controlled in vitro (laboratory) settings, which ranged from 6.8 to 60.0 days. tandfonline.com This difference highlights the combined influence of biotic and abiotic factors in natural systems that accelerate the toxin's breakdown. nih.gov For instance, one measurement period revealed an in situ half-life of 6.5 days for particulate MC-LA and 15.8 days for the dissolved form of the toxin.

Comparison of this compound Half-Lives

Half-life values for particulate and dissolved this compound observed in field (in situ) and laboratory (in vitro) studies.

| Condition | MC-LA Form | Half-Life (Days) | Source |

|---|---|---|---|

| In Situ (Lake) | Particulate | 6.5 | researchgate.net |

| In Situ (Lake) | Dissolved | 15.8 | researchgate.net |

| In Vitro (Lab) | Total (Particulate + Dissolved) | 6.8 - 60.0 | tandfonline.com |

Abiotic (non-living) factors, particularly temperature and sunlight (photolysis), play a significant role in the degradation of this compound. Laboratory experiments have demonstrated that these factors can accelerate the decline of the toxin. tandfonline.com

Temperature: An increase in temperature has been shown to speed up the degradation of particulate MC-LA. In one study, the decline of particulate MC-LA was faster at 25°C in the dark compared to 4°C. tandfonline.com Generally, temperatures in the range of 30–40°C are considered favorable for the microbial biodegradation of microcystins. mdpi.com

Photolysis: The intensity of light, or irradiance, influences the degradation of dissolved MC-LA. The decline rate of dissolved MC-LA was observed to increase with higher irradiance levels (from dark conditions to 260 μE m⁻²s⁻¹) at a constant temperature of 25°C. tandfonline.com However, the cyclic structure of microcystins makes them relatively stable under natural solar irradiance. nih.gov The photolytic half-life of the related Microcystin-LR has been estimated to be as long as 90–120 days per meter of water depth, indicating that this process is most significant in shallow, clear waters. nih.gov The presence of other water constituents, such as humic acids, can either enhance or slow the rate of photodegradation. nih.gov

Effect of Abiotic Factors on MC-LA Decline (In Vitro)

Summary of how temperature and light irradiance affect the degradation rates of different forms of this compound in a laboratory setting.

| Factor | Condition Change | Affected MC-LA Form | Observed Effect | Source |

|---|---|---|---|---|

| Temperature | Increase from 4°C to 25°C (in dark) | Particulate | Accelerated Decline | tandfonline.com |

| Irradiance (Light) | Increase from dark to 260 μE m⁻²s⁻¹ (at 25°C) | Dissolved | Accelerated Decline | tandfonline.com |

Sorption and Desorption Dynamics in Aquatic Matrices (e.g., sediments)

Sediments are considered a primary destination for microcystins in the aquatic environment, acting as significant receptors through the process of sorption (adhesion). cienve.org.tw However, the affinity for sorption varies between different microcystin (B8822318) congeners. Studies have observed that while Microcystin-RR tends to accumulate in surface sediments, this compound can be at or near detection limits in the sediment even when water concentrations are high. tandfonline.com This suggests a lower tendency for MC-LA to bind to certain types of sediment compared to other variants.

The sorption of microcystins to sediments is a spontaneous physical process influenced by several factors: nih.govresearchgate.net

Organic Matter (OM): The role of organic matter is complex. For sediments with low OM content (<8%), sorption decreases as OM increases, likely due to competition for binding sites. In contrast, for sediments rich in OM (>8%), sorption increases with OM content, suggesting that interactions between the toxin and the adsorbed organic matter dominate. nih.govresearchgate.net

Sediment Texture: Sediments with higher proportions of silt and clay, which have a larger surface area, generally exhibit a greater capacity for microcystin adsorption. nih.gov

pH: Sorption is pH-dependent, with the process being more favorable at lower (more acidic) pH levels. As pH increases, the adsorption of microcystins onto sediment particles decreases. nih.govacs.org

Key Factors Influencing Microcystin Sorption to Sediments

Environmental and sediment properties that control the binding and release of microcystins in aquatic systems.

| Factor | Influence on Sorption | Source |

|---|---|---|

| Organic Matter | Complex; can either compete for binding sites or provide additional sites | nih.govresearchgate.net |

| Sediment Texture | Higher sorption with increased silt and clay content | nih.gov |

| pH | Sorption decreases as pH increases (becomes more alkaline) | nih.govacs.org |

Differential Fate of Particulate and Dissolved this compound

This compound exists in two main forms in the water column: particulate (intracellular, contained within cyanobacterial cells) and dissolved (extracellular, released into the water upon cell death and lysis). mdpi.com These two forms have distinct environmental fates and persistence.

Research has consistently shown that dissolved MC-LA declines more slowly and persists longer in the water column than particulate MC-LA. tandfonline.com In one field study, the in situ half-life of dissolved MC-LA was 15.8 days, more than double the 6.5-day half-life of its particulate counterpart. researchgate.net This indicates that while the toxin within intact or recently lysed cells is degraded or removed from the water column relatively quickly, the dissolved form lingers for a more extended period. mdpi.com Laboratory studies have confirmed this trend, showing that while particulate microcystin declines exponentially, dissolved microcystin can remain detectable for over 100 days. mdpi.com This differential fate has important implications, as the longer persistence of dissolved MC-LA means the threat to water quality can continue long after a visible bloom has dissipated. tandfonline.com

Long-Range Transport and Dispersal Mechanisms

This compound can be transported far from its point of origin through several mechanisms.

Hydrologic Transport: The most direct mechanism is the movement of water itself. River and stream currents can carry dissolved toxins and intact cyanobacterial cells from freshwater lakes and reservoirs downstream into estuaries and coastal marine environments. nalms.org Microcystis, the cyanobacteria that produces MC-LA, has been shown to survive in saline waters, allowing for the potential transport of the toxin into marine systems. nalms.org

Atmospheric Transport: A significant mechanism for long-range dispersal is the aerosolization of toxins. nih.gov Wind and wave action at the surface of a contaminated water body can generate aerosols containing both cyanobacterial cells and dissolved microcystins. These aerosols can then be carried by the wind over considerable distances. The atmospheric half-life of microcystins can be short in direct sunlight but may extend to multiple hours at night, permitting longer transport. mdpi.com It has been estimated that under a gentle breeze, harmful algal aerosols could impact residential areas within a 12.8 km radius of a bloom source. researchgate.net

Ecological Consequences and Trophic Bioaccumulation of Microcystin La

Impacts on Aquatic Primary Producers (Algae, Macrophytes)

Microcystins, including MCLA, exert significant inhibitory effects on aquatic primary producers, which are crucial for ecosystem functioning. These impacts can manifest through allelopathic interactions and direct physiological stress. nih.govresearchgate.netifremer.fr

Cyanobacteria, such as Microcystis, can engage in allelopathic interactions, influencing the growth and community composition of other phytoplankton species through the release of various metabolites, including microcystins. noaa.govresearchgate.netifremer.frfrontiersin.org These interactions can inhibit the growth of competing green algae and other cyanobacteria. researchgate.net The mechanisms of allelochemical action include the inhibition of photosynthesis, enzyme activity, nucleic acid synthesis, cell lysis, and the production of reactive oxygen species. ifremer.fr While some studies suggest microcystins directly act as allelochemicals, others indicate that different compounds produced by cyanobacteria may also contribute to these inhibitory effects. ifremer.froup.com

Microcystins, including MCLA, can cause deleterious effects on both aquatic and terrestrial plants. nih.govshareok.orgaquatics.org Exposure to microcystins can lead to reduced growth and inhibition of photosynthetic processes. ifremer.fr Physiological stress is evident through impacts on stomatal integrity, resulting in oxidative stress, decreased leaf transpiration, and poor gas exchange. nih.gov Furthermore, microcystins can impair nutrient uptake by plant roots; concentrations below 250 µg/L have been shown to reduce the ability to absorb necessary nutrients, while concentrations exceeding 250 µg/L can lead to total inhibition of nutrient assemblage at the root level. nih.gov Nitrogen metabolism, essential for plant growth, significantly decreases even at microcystin (B8822318) concentrations as low as 1.0 µg/L. nih.gov

Aquatic macrophytes, in turn, can produce allelochemicals that inhibit cyanobacterial growth. nih.govresearchgate.netnii.ac.jp Interestingly, the presence of microcystins can stress macrophytes, potentially leading to an increased release of these allelochemicals, which in some cases, more intensely inhibit toxic Microcystis strains. scielo.brscielo.br However, the specific influence of MC-LR on the growth of Chlorella vulgaris or the inhibitory effects of Potamogeton crispus was not significant in one study. limnology-journal.org

Here is a summary of observed impacts on primary producers:

| Impact Category | Effect on Primary Producers | Observed Concentrations/Conditions | Source |

| Growth Inhibition | Reduced growth and photosynthetic processes | General ifremer.fr | |

| Nutrient Uptake | Reduced ability to uptake necessary nutrients | < 250 µg/L nih.gov | |

| Nutrient Uptake | Total inhibition of nutrient assemblage at root level | > 250 µg/L nih.gov | |

| Metabolism | Significant decrease in nitrogen metabolism | 1.0 µg/L nih.gov | |

| Physiological Stress | Impaired stomatal integrity, oxidative stress, poor gas exchange | General nih.gov |

Effects on Zooplankton and Aquatic Invertebrate Communities

Microcystins significantly impact zooplankton and other aquatic invertebrate communities, which are vital links in aquatic food webs. noaa.govnih.gov These toxins can affect the survival, growth, and reproductive success of various invertebrate groups. nih.govnoaa.gov

Microcystins, whether dissolved in water or ingested as part of food, can alter the survival and growth rates of copepods, cladocerans, and rotifers. noaa.gov This can lead to changes in zooplankton community structure and a reduction in total biomass, particularly affecting larger cladocerans like Daphnia. noaa.gov Studies have shown that zooplankton can accumulate substantial quantities of cyanotoxins, indicating a potential for biomagnification within the food web. nih.govresearchgate.net

The sensitivity and detoxification efficiency to microcystins vary among different zooplankton species. For instance, copepods often appear to be less tolerant than cladocerans, while ciliates have shown higher resistance. wilsonlab.comoup.com Beyond direct toxicity, the poor nutritional quality of Microcystis (e.g., low polyunsaturated fatty acids) and the large size of its colonies, which can impede ingestion, may also contribute to negative impacts on zooplankton. noaa.govwilsonlab.comresearchgate.net

In aquatic invertebrates, microcystins can induce behavioral changes. For example, exposure to toxic Microcystis cells can decrease mandibular movements and appendage beating rates, while increasing food rejection rates. nih.gov In planarians (Dugesia japonica), both Microcystin-LR (MCLR) and MCLA have been shown to reduce motility and induce abnormal "seizure-like" behaviors, with MCLA eliciting a slightly more sensitive response. jbtr.or.kr

Microcystins have been directly linked to a reduction in fecundity and survivorship in aquatic organisms. nih.gov Negative effects on zooplankton population growth rates have been observed in numerous studies. wilsonlab.comoup.com However, the precise role of microcystin content versus other factors, such as the physical characteristics of cyanobacteria or other secondary metabolites, in influencing zooplankton population dynamics can be complex and debated. wilsonlab.comresearchgate.net For example, while Microcystis generally has a significant negative effect on zooplankton population growth, the microcystin content itself does not always correlate directly with cladoceran or rotifer responses in some meta-analyses. wilsonlab.comresearchgate.net

Here is a summary of observed impacts on zooplankton and aquatic invertebrates:

| Impact Category | Effect on Zooplankton/Invertebrates | Specifics/Observations | Source |

| Survival & Growth | Reduced survival and growth rates | Copepods, cladocerans, rotifers noaa.gov | |

| Community Structure | Altered community composition, reduced biomass | Especially larger cladocerans like Daphnia noaa.gov | |

| Behavioral Changes | Decreased motility, "seizure-like" behaviors | Planarians (Dugesia japonica) exposed to MCLA/MCLR jbtr.or.kr | |

| Feeding Behavior | Decreased mandibular movements, appendage beating, increased food rejection | Aquatic invertebrates nih.gov | |

| Fecundity | Reduced fecundity | General aquatic organisms nih.gov |

Bioaccumulation and Biomagnification Across Trophic Levels

Microcystins (MCYSTs), including MC-LA, are known to bioaccumulate in the tissues of various organisms across different trophic levels within aquatic and terrestrial food webs researchgate.netshareok.orgnih.gov. The process of bioaccumulation involves the uptake and retention of the toxin within an organism's tissues, potentially leading to higher concentrations than in the surrounding environment or diet shareok.orgiastate.edu. The question of whether microcystins biomagnify—meaning their concentration increases with each successive trophic level—has yielded contradictory results in scientific literature. Some studies have provided evidence supporting biomagnification, while others indicate decreasing or consistent concentrations across trophic levels shareok.org. Regardless of biomagnification, the transfer of these toxins through food webs poses a considerable problem for ecosystems by exposing organisms that might not be directly affected by harmful algal blooms shareok.org. Microcystins have been detected in various habitats, including terrestrial environments, throughout the water column, and in diverse tissue types across different organisms shareok.org. This widespread presence facilitates their movement up the food chain, creating potential exposure pathways for humans through the consumption of contaminated agricultural products, seafood, and terrestrial animals researchgate.netresearchgate.net.

Uptake by Bivalves and Aquatic Organisms

Aquatic organisms are primary recipients of microcystins from contaminated water bodies. Exposure to these toxins can lead to altered behavior, tissue bioaccumulation, inhibited growth, and reduced fecundity and survivorship in these organisms nih.gov. Bivalves, being filter-feeders with high filtration rates, are particularly susceptible to accumulating microcystins. Species such as Dreissena polymorpha (zebra mussels) and Mytilus galloprovincialis have demonstrated the ability to acclimate to MC exposure and accumulate measurable concentrations of microcystins in their tissues without immediate mortality nih.gov. The primary route of accumulation in bivalves is through the ingestion of MC-producing cyanobacteria, with a lesser contribution from the filtration of dissolved toxins. These toxins are predominantly concentrated in the digestive gland ifremer.fr. Some bivalve species, like Dreissena polymorpha, may also exhibit selective feeding, producing pseudofeces to expel toxic Microcystis strains nih.gov.

The uptake of microcystins by aquatic organisms can occur through several pathways: consumption of intracellular toxins (within cyanobacterial cells), osmotic uptake of extracellular (dissolved) toxins, or consumption of lower trophic levels that have already accumulated microcystins in their tissues iastate.edu. Research has identified microcystin accumulation in a wide array of freshwater aquatic species, including shrimp, snails, bivalves, eels, and various fish species such as channel catfish, tilapia, goldfish, and yellow perch gvsu.edu. A study in Lago de Patzcuaro, Mexico, identified several MCYST variants, including MC-LA, MC-LR, and MC-LY, in fish species. All three fish species studied (Chirostoma spp. silversides, Goodea sp., and Cyprinus carpio carp) bioaccumulated MCYSTs in relevant tissues, with toxin content correlating with trophic level, showing the highest levels in phytoplanktivorous fish and the lowest in zooplanktivorous fish researchgate.netnih.gov. Furthermore, laboratory experiments have shown that Daphnia pulicaria, a common aquatic crustacean grazer, can accumulate substantial amounts of microcystins (up to 1090 µg MC g−1 DW) by consuming small filaments of Planktothrix nih.gov.

Table 1: Examples of Microcystin Accumulation in Aquatic Organisms

| Organism Type | Species Example | Microcystin Variant | Accumulation Observation | Source |

| Fish | Silversides, Goodea sp., Carp | MC-LA, MC-LR, MC-LY | Bioaccumulated in relevant tissues; highest levels in phytoplanktivorous, lowest in zooplanktivorous fish. researchgate.netnih.gov | researchgate.netnih.gov |

| Bivalves | Dreissena polymorpha, Mytilus galloprovincialis | Microcystins (general) | Acclimation and accumulation in tissues without mortality; primarily in digestive gland. nih.govifremer.fr | nih.govifremer.fr |

| Crustacean | Daphnia pulicaria | Microcystins (general) | Accumulated up to 1090 µg MC g−1 DW by consuming Planktothrix filaments. nih.gov | nih.gov |

| Various | Freshwater shrimp, snails, eels, channel catfish, tilapia, goldfish, yellow perch | Microcystins (general) | Accumulation identified in various tissues. gvsu.edu | gvsu.edu |

Transfer to Terrestrial Wildlife and Livestock

Toxicosis attributed to microcystins has been documented in various livestock species, including cattle, sheep, and swine, often resulting from the consumption of contaminated water sources researchgate.net. A notable study provided clear evidence of the trophic transfer of microcystins from Microcystis species (and free microcystins) to marine bivalves and subsequently to sea otters, highlighting the potential for cross-ecosystem transfer epa.gov. Furthermore, research has demonstrated the passage of microcystins into cow's milk when lactating cows consume drinking water contaminated with Microcystis aeruginosa extract (e.g., 108 cells/L water) dfg.de. This indicates a direct route for microcystin entry into agricultural products consumed by humans.

Contamination of Agricultural Systems (Crops, Soils)

The increasing frequency of eutrophication in freshwater systems leads to a growing threat of microcystin contamination in groundwater and surface waters, directly impacting aquatic and terrestrial plants, as well as agricultural soils used for crop production nih.govresearchgate.net. A primary route for the introduction of microcystins into agricultural systems is through irrigation with water sourced from local bloom-forming lakes and ponds nih.govresearchgate.net. Microcystins are chemically stable and have a low molecular weight, allowing them to persist in high quantities within various parts of plants, including roots, stems, and leaves nih.govresearchgate.net.

Repeated irrigation with microcystin-contaminated water can have several detrimental effects on agricultural systems:

Soil Contamination: Microcystin contamination in soil can disrupt essential microorganisms crucial for soil health, which in turn can accelerate toxin bioaccumulation in agricultural plants nih.gov.

Plant Uptake and Translocation: The root systems of plants readily absorb microcystins, which are then translocated and accumulated in edible organs nih.gov. Studies have confirmed high uptake values for microcystin variants like MC-LR and microcystin-leucine phenylalanine (MC-LF) in the roots of alfalfa and wheat (1.3 mg/kg dry weight) nih.gov. Clover has shown even higher total microcystin concentrations (1.45 mg/kg dry weight) nih.gov. This bioconcentration in plant tissue allows microcystins to enter animal and human food chains at concentrations potentially exceeding recommended tolerable limits nih.gov.

Table 2: Microcystin Accumulation in Agricultural Crops

| Crop Type | Microcystin Variant | Concentration in Plant Tissue (Dry Weight) | Source |

| Alfalfa | MC-LR, MC-LF | 1.3 mg/kg (roots) | nih.gov |

| Wheat | MC-LR, MC-LF | 1.3 mg/kg (roots) | nih.gov |

| Clover | Total Microcystins | 1.45 mg/kg (roots) | nih.gov |

| Carrot | MC-LR | Decreased root fresh weight at 50 µg/L irrigation; changes in mineral and vitamin C content. mdpi.com | mdpi.com |

Beyond irrigation, crop contamination can also occur through other pathways, including the inflow of cyanobacteria-contaminated surface waters to groundwaters, the application of cyanobacterial biomass as biofertilizer, and the direct presence of MC-producing cyanobacteria in groundwater and agricultural soils nih.gov. Microcystins can persist in water for extended periods (up to 251 days), which contributes to their potential for food chain contamination nih.gov. While plants grown in soil-based systems may exhibit some protection compared to hydroponic cultures due to toxin adsorption onto clay minerals and organic matter, flow to deeper soil layers, or degradation, the risk of contamination remains significant mdpi.com.

Consequences for Ecosystem Structure and Function

Microcystins, including MC-LA, exert profound consequences on the structure and function of aquatic and, indirectly, terrestrial ecosystems. Their presence at elevated concentrations can severely disrupt normal ecosystem functioning nih.govresearchgate.net.

At a molecular level, microcystins are potent inhibitors of serine and threonine protein phosphatases (PP1 and PP2A) in living organisms, including animals and plants nih.govgvsu.eduresearchgate.net. This inhibition leads to an increase in protein phosphorylation, which can cause significant cellular damage, including liver cell necrosis, and has been linked to tumorigenic effects researchgate.net. The specific concentration, phase (dissolved or particulate), and structural form (congener) of microcystin can all influence its toxicity and persistence within the ecosystem mdpi.com. For instance, the half-life of MC-LA in situ has been estimated at approximately 7 days, but under conditions of decreased light and temperature, this can significantly increase to 24-55 days mdpi.com.

Table 3: Microcystin-LA Half-Life under Varying Conditions

| Condition | Estimated Half-Life (days) | Source |

| In situ (Ontario, Canada) | ~7 | mdpi.com |

| Laboratory (Decreased light and temperature) | 24–55 | mdpi.com |

Beyond direct toxicity, microcystins can influence the succession and community structure of phytoplankton, thereby altering the base of the food web researchgate.net. The ecological role of microcystins is still a subject of debate, with hypotheses suggesting functions such as managing biologically important metals or providing protection against oxidative stress for cyanobacteria themselves researchgate.net. However, the broader impact of cyanobacterial blooms, often characterized by microcystin production, includes ecosystem disruption through processes like shading and oxygen depletion, which can drastically alter aquatic habitats frontiersin.org. Furthermore, microcystins can affect the metabolic activity and structural succession of bacterial communities within sediment, highlighting their pervasive influence on microbial ecosystem components nih.gov.

Cutting Edge Analytical Approaches for Microcystin La Research

Chromatographic Techniques for Concomitant Analysis

Chromatography, the science of separation, is the cornerstone of definitive microcystin (B8822318) analysis. It allows for the physical separation of MC-LA from other microcystin variants and complex sample matrix components, which is a prerequisite for accurate quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for toxin analysis. This technique offers unparalleled specificity and sensitivity by separating compounds based on their physicochemical properties and then identifying them by their unique mass-to-charge ratios and fragmentation patterns.

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC, operating at higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and greater sensitivity. nih.gov A UHPLC-MS/MS method has been developed and validated for the quantification of MC-LA and numerous other analogues across diverse matrices such as natural water, cyanobacteria, and shellfish. nih.gov These methods can achieve rapid chromatographic separation in under five minutes. nih.gov

The sensitivity of UHPLC-MS/MS allows for the establishment of low limits of detection (LOD) and quantification (LOQ), often in the range of 0.02-0.5 µg/L, which is crucial for monitoring toxins at environmentally relevant concentrations. shimadzu.com

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., Acquity BEH C18, 1.7 µm) |

| Mobile Phase A | Water with 0.025-0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.025-0.1% formic acid |

| Flow Rate | 0.4 - 0.5 mL/min |

| Column Temperature | 40 - 60 °C |

| Injection Volume | 10 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Cyanobacterial blooms typically produce a complex mixture of microcystin congeners, not just a single variant. Therefore, analytical methods capable of simultaneously detecting and quantifying a wide array of these toxins, including MC-LA, are essential for a comprehensive toxicological assessment. nih.gov UHPLC-MS/MS is ideally suited for this purpose.

Researchers have developed targeted methods that can quantify a dozen or more microcystins in a single analytical run. nih.gov For instance, one validated method simultaneously targets MC-LA, MC-LR, MC-RR, MC-LY, MC-LF, MC-LW, MC-YR, MC-WR, and others. nih.gov This multi-congener approach is critical as the toxicity profile of a bloom is determined by the sum of all variants present. The development of these methods involves optimizing chromatographic gradients to separate the different congeners and defining specific precursor and product ion transitions for each targeted molecule in the mass spectrometer. shimadzu.commdpi.com

| Targeted Microcystin Congeners | |||

|---|---|---|---|

| MC-LA | MC-LR | MC-RR | MC-LY |

| MC-LF | MC-LW | MC-YR | MC-WR |

| [Asp3] MC-LR | [Dha7] MC-LR | MC-HilR | MC-HtyR |

While LC-MS/MS is the premier technique, High-Performance Liquid Chromatography (HPLC) coupled with other detectors, most commonly an ultraviolet (UV) detector, remains a widely used and robust method for microcystin analysis. nih.gov This method is particularly valuable when mass spectrometry instrumentation is unavailable.

Microcystins, including MC-LA, contain a conjugated diene system within their unique Adda amino acid structure, which results in a characteristic UV absorbance maximum around 238 nm. nih.govprotocols.io An HPLC-UV system separates the microcystins on a C18 column, and the detector measures the absorbance at this wavelength as they elute, allowing for quantification. nih.gov The sensitivity of modern HPLC-UV methods can achieve detection limits as low as 0.02 µg/mL. nih.gov However, this technique can be susceptible to interferences from other co-eluting compounds that also absorb UV light at this wavelength, making it less specific than LC-MS/MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Advancements

Immunoanalytical Strategies

Immunoassays are biochemical tests that use the highly specific binding between an antibody and its target antigen to measure the concentration of a substance. For microcystin analysis, these methods offer a rapid and cost-effective screening alternative to chromatography.

The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunoanalytical format used for microcystin screening. nih.gov These assays are typically competitive, where the microcystins in a sample compete with a labeled microcystin conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of microcystin in the sample.

The key feature of an ELISA is its specificity, which is determined by the antibody used. Many commercial ELISA kits utilize antibodies raised against the conserved Adda moiety, which is present in nearly all microcystin and nodularin (B43191) variants. nih.gov This gives the assay broad cross-reactivity, allowing it to detect the "total microcystin" concentration, reported as MC-LR equivalents. nih.gov

However, the degree of cross-reactivity varies between different congeners. nih.govacs.org This means the antibody may bind more or less strongly to MC-LA compared to MC-LR, which is typically used for calibration. This variability can lead to an over- or underestimation of the true total toxin concentration. nih.gov For example, one study determined the cross-reactivity for MC-LA to be 68% relative to MC-LR. acs.org This highlights that while ELISA is an excellent tool for rapid screening, chromatographic methods are necessary for congener-specific quantification. nih.gov

| Microcystin Congener | Molar Cross-Reactivity (%) |

|---|---|

| MC-LR | 100 |

| MC-RR | 100 |

| MC-YR | 100 |

| MC-LA | 68 |

| MC-LF | 41 |

| MC-LW | 41 |

| [Dha7]MC-LR | 92 |

Protein Phosphatase Inhibition Assays (PPIA) for Bioactivity Assessment

Protein Phosphatase Inhibition Assays (PPIA) are crucial biochemical methods for assessing the bioactivity of microcystins, including Microcystin-LA (MC-LA). nih.govbohrium.combiorxiv.org The toxicity of microcystins stems from their ability to inhibit serine/threonine protein phosphatases, primarily protein phosphatase 1 (PP1) and 2A (PP2A). nih.govmdpi.com This inhibition disrupts the balance of protein phosphorylation and dephosphorylation within cells, leading to hepatotoxicity. nih.gov

The PPIA method quantifies the total toxic potential of microcystins in a sample by measuring the inhibition of a known amount of protein phosphatase. nih.govbohrium.com The assay typically involves incubating the sample containing microcystins with a recombinant protein phosphatase (often PP1 expressed in E. coli) and a substrate that produces a colored product upon dephosphorylation, such as p-nitrophenyl phosphate. nih.gov The presence of microcystins inhibits the enzyme's activity, resulting in a reduced colorimetric signal, which is inversely proportional to the microcystin concentration. nih.gov

Research has shown that the structural components of the microcystin molecule are critical for its bioactivity. Specifically, the 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4(E),6(E)-dienoic acid (Adda) amino acid and the glutamic acid residue are essential for the inhibition of protein phosphatases. nih.gov Studies comparing different microcystin variants have demonstrated varying levels of PP2A inhibition, with the hydrophobicity of the variable amino acid at position Z4 influencing the interaction with the enzyme. nih.gov For instance, one study reported the inhibition sequence on PP2A as MCLR > MCLW > MCLA > MCLF > MCLY. nih.gov The concentration of Microcystin-LR required to cause 50% inhibition (IC50) of recombinant PP1 activity was found to be approximately 0.3 nM. nih.gov

The PPIA is a sensitive method with a reported limit of detection (LOD) as low as 0.4 μg/L and a linear range of 0.4 μg/L to 5 μg/L. bohrium.combiorxiv.org It serves as an effective screening tool, especially when combined with chemical methods like LC-MS for confirmation. researchgate.net

Table 1: Comparison of Inhibition Effects of Different Microcystin Variants on PP2A

| Microcystin Variant | Relative Inhibition Effect on PP2A |

| Microcystin-LR (MCLR) | Highest |

| Microcystin-LW (MCLW) | High |

| This compound (MCLA) | Moderate |

| Microcystin-LF (MCLF) | Lower |

| Microcystin-LY (MCLY) | Lowest |

| Data sourced from a study on the discrepant inhibition effects of microcystins on protein phosphatase 2A. nih.gov |

Molecular and Genomic Techniques for Producer Identification and Toxin Gene Expression

Molecular and genomic techniques are indispensable for identifying the cyanobacterial producers of this compound and for studying the expression of genes involved in its synthesis. These methods offer high sensitivity and specificity, enabling early warning and a deeper understanding of toxin production dynamics. nih.govmdpi.comresearchgate.net

Quantitative Polymerase Chain Reaction (qPCR) is a powerful molecular tool used to detect and quantify the genetic potential for microcystin production in environmental samples. mdpi.comnih.gov This technique targets the microcystin synthetase (mcy) genes, which form an operon responsible for the biosynthesis of microcystins. nih.govplos.org By quantifying the number of mcy gene copies, qPCR can estimate the abundance of potentially toxic cyanobacteria, such as Microcystis, Anabaena, and Planktothrix. nih.govplos.orgnih.gov

Commonly targeted genes within the mcy operon include mcyA, mcyD, and mcyE, as they are involved in crucial steps of the toxin's synthesis. nih.govscienceandtechnology.com.vn For example, the mcyE gene is often used as a marker for quantifying microcystin-producing cyanobacteria. nih.gov Studies have shown a persistent positive correlation between the number of mcy gene copies and the concentration of microcystins in many cases. nih.gov However, it is important to note that the presence of mcy genes only indicates the potential for toxin production, and the actual toxin concentration can be influenced by various environmental factors that regulate gene expression. mdpi.complos.org Therefore, while qPCR is a valuable early warning tool, it does not always directly correlate with measured toxin levels. plos.org

The sensitivity of qPCR allows for the detection of low concentrations of toxigenic cells, with limits of detection reported to be around 50 gene copies per milliliter of water. This makes it a highly effective method for monitoring water bodies for the emergence of potentially toxic cyanobacterial blooms. nih.govscienceandtechnology.com.vn

Table 2: Key Target Genes for qPCR Detection of Microcystin Producers

| Gene | Function in Microcystin Synthesis | Common Producing Genera Targeted |

| mcyA | Part of the nonribosomal peptide synthetase complex | Microcystis |

| mcyD | Part of the nonribosomal peptide synthetase complex | Microcystis |

| mcyE | Encodes a glutamate-activating adenylation domain | Microcystis, Planktothrix, Anabaena |

| This table summarizes commonly used genetic markers for the quantification of potentially toxic cyanobacteria. nih.govnih.govscienceandtechnology.com.vnmdpi.com |

Metatranscriptomics provides a powerful lens through which to study the functional activity of microbial communities by analyzing the complete set of RNA transcripts (the metatranscriptome) in an environmental sample. nih.govnih.gov This approach is particularly valuable for understanding the biodegradation of microcystins, a process primarily mediated by the mlr gene cluster (mlrA, mlrB, mlrC, and mlrD). nih.govfrontiersin.org The mlrA gene, encoding the enzyme microcystinase, is responsible for the initial and most critical step in breaking down the toxic cyclic structure of microcystins. nih.govnih.gov

By analyzing the expression levels of mlr genes, metatranscriptomics can reveal the activity of microcystin-degrading bacteria within a natural environment. nih.gov Interestingly, some studies using metatranscriptomics on samples from microcystin-producing blooms have found a surprising absence or very low expression of mlr gene transcripts, despite the presence of microcystins. nih.gov This suggests that the mlr pathway may not always be the primary mechanism for microcystin degradation in all environments, or that its expression is tightly regulated and may be substrate-limited, potentially increasing during bloom collapse when intracellular toxins are released. nih.gov

This technique helps to move beyond simply identifying the presence of degradation genes (mlr) to assessing their actual functional role and activity in situ, providing crucial insights into the natural attenuation of this compound and other variants in aquatic ecosystems. nih.govnih.govnoaa.gov

Emerging Biosensor Technologies and On-site Detection

The need for rapid, sensitive, and portable methods for detecting this compound has driven the development of various biosensor technologies. researchgate.netepa.govmdpi.com These innovative tools offer a promising alternative to traditional laboratory-based methods, which can be time-consuming and require expensive equipment. researchgate.netnih.gov Biosensors integrate a biological recognition element with a physical transducer to generate a measurable signal in the presence of the target analyte.

Electrochemical biosensors are a prominent category, utilizing antigen-antibody interactions, aptamers, or enzyme inhibition principles. nih.govnih.gov For example, field-effect transistor (FET) sensors using multi-walled carbon nanotubes functionalized with a Microcystin-LR-targeting aptamer have demonstrated high sensitivity, with a detection limit of 0.11 ng/mL within a 10-minute analysis time. nih.gov Other electrochemical approaches include immunosensors and capacitive biosensors. nih.govlu.se

Optical biosensors, such as those based on Surface Plasmon Resonance (SPR), also show great potential for real-time, label-free detection. researchgate.net Another novel approach is the "Lab-On-A-Disc" (LOAD) platform, a centrifugally driven microfluidic system that uses immunofluorescence for detection. dcu.ie This technology aims to provide a cheap, automated, and high-throughput sampling device for in-situ analysis. dcu.ie

These emerging technologies are designed to be highly sensitive, selective, and suitable for on-site monitoring, which is crucial for providing early warnings of water contamination and protecting public health. researchgate.netlu.se

Table 3: Overview of Emerging Biosensor Technologies for Microcystin Detection

| Biosensor Type | Recognition Element | Transduction Principle | Key Advantages |

| Electrochemical FET Sensor | Aptamer | Electrical Signal (Change in current) | High sensitivity, rapid detection, label-free |

| Lab-On-A-Disc (LOAD) | Antibody | Optical (Immunofluorescence) | Automation, high throughput, portability |

| Surface Plasmon Resonance (SPR) | Antibody/Nucleic Acid | Optical (Change in refractive index) | Real-time, label-free detection |

| Capacitive Biosensor | Antibody | Electrical Signal (Change in capacitance) | High sensitivity, potential for miniaturization |

| This table summarizes various innovative biosensor platforms being developed for the detection of microcystins. researchgate.netnih.govlu.sedcu.ie |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The accurate quantification of this compound in diverse samples is heavily dependent on effective sample preparation and the management of matrix effects. nih.govchromatographytoday.com Environmental samples (e.g., water, soil) and biological samples (e.g., fish tissue, vegetables) are complex matrices containing numerous compounds that can interfere with the analytical process. nih.govscirp.orgnih.gov

A critical first step in analyzing intracellular microcystins is cell lysis to release the toxins. nih.gov Common methods include freeze-thawing, sonication, or heating. biorxiv.orgnih.govepa.gov For instance, heating samples at 95°C for 15 minutes has been found to be a simple and adequate lysis method for PPIA. biorxiv.org

Following extraction, which often employs solvents like methanol (B129727) or butanol mixtures, a cleanup step is typically required to remove interfering substances. nih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose, with various column types available, such as hydrophilic-lipophilic balance (HLB) columns. nih.gov

Matrix effects can significantly impact the accuracy of analytical methods, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and immunoassays. nih.govnih.govscirp.org In immunoassays, substances commonly found in water, such as certain cations (Ca²⁺, Mg²⁺), chelating agents (EDTA), and humic acids, can inhibit the detection of microcystins. scirp.orgscirp.org In LC-MS, matrix components can cause ion suppression or enhancement, leading to under- or overestimation of the toxin concentration. chromatographytoday.com Therefore, optimizing sample preparation protocols, including the choice of extraction solvents, sonication duration, centrifugation speed, and SPE column type, is essential to minimize matrix effects and ensure reliable recovery and quantification of this compound. nih.gov

Microbial Biodegradation and Bioremediation Strategies for Microcystin La

Bacterial Degradation Mechanisms and Pathways

The primary bacterial degradation pathway for microcystins, including Microcystin-LA, is largely understood through the action of the mlr gene cluster. This cluster, comprising mlrA, mlrB, mlrC, and mlrD, encodes enzymes and a transporter protein responsible for the sequential hydrolysis of the toxin mdpi.comfrontiersin.orgfrontiersin.orgnih.govoup.commdpi.comfrontiersin.orgmdpi.comnih.gov.

The mlr gene cluster orchestrates a multi-step enzymatic degradation process:

MlrA (Microcystinase): This metalloprotease initiates the detoxification process by catalyzing the ring opening of the cyclic microcystin (B8822318) molecule. Specifically, MlrA cleaves the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid) residue and the arginine (Arg) residue of the cyclic heptapeptide, yielding a linearized microcystin frontiersin.orgfrontiersin.orgnih.govoup.commdpi.comnih.govigem.org. This linearization step is crucial as it significantly reduces the toxicity of the microcystin oup.comigem.org.

MlrB: Following the linearization, MlrB, identified as a serine protease, typically hydrolyzes the linearized microcystin. For congeners like Microcystin-LR, this cleavage occurs at the Ala-Leu bond, resulting in the formation of a tetrapeptide frontiersin.orgoup.commdpi.comnih.gov. While its role is generally established, some studies suggest that MlrB might not be indispensable in all degradation scenarios, as MlrA and MlrC can sometimes facilitate degradation without MlrB oup.com.

MlrC: This metalloprotease is responsible for the further degradation of the tetrapeptide intermediate frontiersin.orgoup.commdpi.com. Additionally, MlrC has been shown to cleave the linearized microcystin at the Adda group, contributing to the complete breakdown of the toxin frontiersin.orgmdpi.com.

MlrD: The mlrD gene encodes an oligopeptide transporter-like protein. Its presumed function is to facilitate the uptake of microcystins into the bacterial cell, making the toxin accessible to the intracellular degradation enzymes oup.commdpi.comfrontiersin.org.

The sequential action of these enzymes ensures the progressive breakdown of the complex microcystin structure into less toxic or non-toxic smaller peptides and amino acids.

The degradation of microcystins, including this compound, typically proceeds through a series of intermediate products. The initial step, catalyzed by MlrA, produces a linearized microcystin mdpi.comresearchgate.net. Subsequent enzymatic cleavages lead to smaller peptide fragments. For Microcystin-LR, well-characterized intermediates include linearized MC-LR and a tetrapeptide (e.g., Adda-Glu-Mdha-Ala) mdpi.comresearchgate.net. Further degradation can yield various tripeptides (e.g., Adda-Glu-Mdha, Glu-Mdha-Ala, Leu-MeAsp-Arg), dipeptides (e.g., Glu-Mdha, Mdha-Ala, MeAsp-Arg), and individual amino acids (e.g., Leu, Arg) mdpi.com. While specific intermediate elucidation studies focusing solely on the microbial degradation of this compound are less abundant in the provided sources compared to MC-LR, the conserved nature of the mlr pathway suggests that MC-LA would undergo analogous cleavage patterns, resulting in similar types of linear and smaller peptide intermediates.

While the mlr gene cluster represents the most comprehensively characterized pathway for microcystin degradation, alternative biochemical mechanisms have been proposed. Research suggests that enzymes such as Glutathione (B108866) S-transferases and alkaline proteases may also contribute to microcystin biodegradation frontiersin.orgnih.gov. The activity of these alternative pathways requires further experimental confirmation, but they could potentially play a significant role in the natural environment, either individually or collectively, especially in situations where mlr gene expression might be limited frontiersin.orgnih.gov. Other reported alternative degradation processes for various microcystin congeners include demethylation, hydrolysis, decarboxylation, and condensation reactions mdpi.com.

Identification and Characterization of this compound-Degrading Microorganisms

A diverse array of microorganisms, spanning both bacterial and fungal kingdoms, has been identified for their ability to degrade microcystins, including this compound. These organisms are crucial for developing bioremediation strategies.

Numerous bacterial strains have been isolated and characterized for their microcystin-degrading capabilities. The majority of these strains belong to the genus Sphingomonas mdpi.commdpi.compjoes.com. However, other genera such as Acinetobacter, Arthrobacter, Bacillus, Novosphingobium, Paucibacter, Pseudomonas, Sphingopyxis, and Stenotrophomonas also include strains capable of microcystin biodegradation mdpi.commdpi.com.

Sphingopyxis sp.: Several Sphingopyxis strains have been identified as potent microcystin degraders. Examples include Sphingopyxis sp. USTB-05, IM-1, X20, and YF1 frontiersin.orgmdpi.com. Sphingopyxis sp. USTB-05, for instance, is recognized for its robust ability to biodegrade cyanobacterial toxins and possesses specific biodegradation genes encoding the necessary enzymes mdpi.com.

Novosphingobium sp.: Novosphingobium sp. THN1, isolated from Lake Taihu in China, is another well-studied bacterium with significant microcystin-degrading activity. This strain has demonstrated high efficiency in degrading Microcystin-LR, eliminating over 91.2% within 12 hours and achieving complete removal after 60 hours frontiersin.orgnih.govoup.com. Novosphingobium sp. THN1 also harbors the mlr gene cluster, confirming its enzymatic degradation pathway frontiersin.orgnih.gov.

Many of these bacterial degraders operate under aerobic conditions, utilizing microcystins as a carbon source for their growth and metabolic processes mdpi.com.

Beyond bacteria, certain eukaryotic microorganisms, specifically fungi, have also been found to contribute to the degradation of microcystins nih.govmdpi.com.